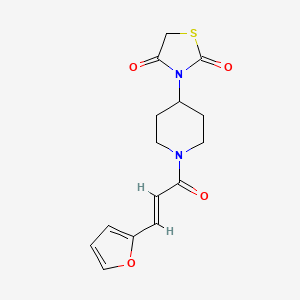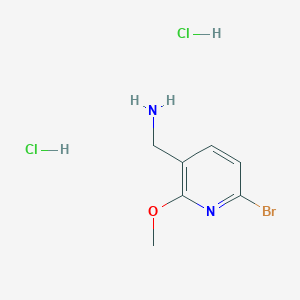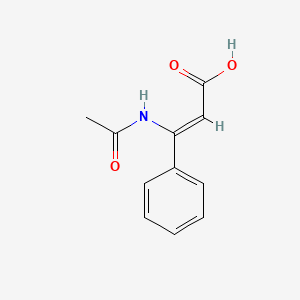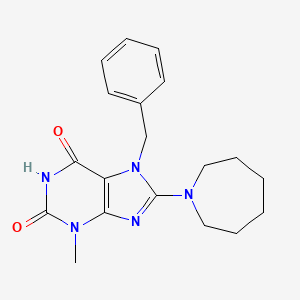![molecular formula C25H29BrFN5O2S B2358535 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide CAS No. 422287-79-4](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the quinazolinone core could potentially undergo reactions at the carbonyl group or at the sulfur atom .Scientific Research Applications
Antimicrobial Activity
A range of compounds, including those similar in structure to the one you're inquiring about, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized with quinazolin-4-one scaffolds have demonstrated potential antimicrobial activity against a variety of bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). Additionally, various quinazolinone derivatives, especially those with certain substituents, have shown notable antibacterial and antifungal activities (Raval, Desai, & Desai, 2012).
Anticancer Properties
Some compounds within this chemical family have displayed significant anticancer activity. For instance, specific amino- and sulfanyl-derivatives of benzoquinazolinones have been found to possess notable cytotoxicity against certain cancer cell lines, highlighting their potential as anticancer agents (Nowak et al., 2015). Moreover, certain butanamide derivatives have been synthesized and screened for primary antitumor activities, showing moderate efficacy against malignant tumor cells (Horishny & Matiychuk, 2020).
Synthesis and Characterization
The synthesis and characterization of compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide are of significant interest in scientific research. This includes the development of efficient synthesis methods for related compounds (Kornylov et al., 2017) and exploring various chemical reactions and transformations to create novel derivatives (Markosyan et al., 2018).
Antiviral and Other Biological Activities
These compounds have also been explored for their antiviral properties and other biological activities. Novel quinazolin-4(3H)-one derivatives, for example, have demonstrated antiviral activities against respiratory and biodefense viruses, showing potential as therapeutic agents (Selvam et al., 2007). Additionally, derivatives containing quinazoline and piperazine moieties have been synthesized and evaluated as potent antitumor agents, further expanding the utility of this class of compounds in biological applications (Li et al., 2020).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine, which is synthesized from 6-bromo-4-chloroquinazoline and thiourea. The second intermediate is N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide, which is synthesized from 2-fluorophenylpiperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "6-bromo-4-chloroquinazoline", "thiourea", "2-fluorophenylpiperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "methanol", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)" ], "Reaction": [ "Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine:", "Step 1: Dissolve 6-bromo-4-chloroquinazoline (1.0 g, 4.2 mmol) and thiourea (0.5 g, 6.6 mmol) in DMF (10 mL) and stir at 120°C for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (50 mL).", "Step 3: Extract the product with DCM (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine as a yellow solid (0.8 g, 70% yield).", "Synthesis of N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 2-fluorophenylpiperazine (1.0 g, 5.5 mmol) and TEA (1.5 mL, 10.8 mmol) in DCM (20 mL) and stir at room temperature for 30 minutes.", "Step 2: Add butyric anhydride (1.2 g, 6.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Wash the reaction mixture with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide as a white solid (1.2 g, 85% yield).", "Coupling of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine and N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide:", "Step 1: Dissolve 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amine (0.5 g, 1.5 mmol), N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide (0.7 g, 1.8 mmol), DCC (0.5 g, 2.4 mmol), and NHS (0.3 g, 2.4 mmol) in DMF (10 mL) and stir at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea precipitate.", "Step 3: Wash the filtrate with 1 N HCl (20 mL), water (20 mL), and brine (20 mL).", "Step 4: Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.6 g, 60% yield)." ] } | |
CAS RN |
422287-79-4 |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
Molecular Formula |
C25H29BrFN5O2S |
Molecular Weight |
562.5 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrFN5O2S/c26-18-8-9-21-19(17-18)24(34)32(25(35)29-21)12-3-7-23(33)28-10-4-11-30-13-15-31(16-14-30)22-6-2-1-5-20(22)27/h1-2,5-6,8-9,17H,3-4,7,10-16H2,(H,28,33)(H,29,35) |
InChI Key |
YRWCZKWUMZTGKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2358457.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)
![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)